N-(4-{[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Description
The compound N-(4-{[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic molecule featuring:
- A thiazol-2-yl group linked via a carbamoylmethyl bridge, enhancing structural rigidity and hydrogen-bonding capacity.
- A terminal furan-2-carboxamide moiety, which may influence solubility and pharmacokinetic behavior.
This structure combines sulfonamide, thiazole, and benzothiazole motifs, commonly associated with antimicrobial, antitumor, and kinase-inhibitory activities .
Properties
IUPAC Name |
N-[4-[2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S3/c1-30(25,26)11-4-5-12-14(8-11)29-18(20-12)21-15(23)7-10-9-28-17(19-10)22-16(24)13-3-2-6-27-13/h2-6,8-9H,7H2,1H3,(H,19,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKMRFUBYDRBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and benzothiazole intermediates. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Preparation of Benzothiazole Intermediate: This involves the reaction of o-aminothiophenol with carbon disulfide and an alkyl halide to form the benzothiazole ring.
Coupling Reactions: The thiazole and benzothiazole intermediates are then coupled using a carbamoylation reaction, typically involving a carbamoyl chloride and a base such as triethylamine.
Final Assembly:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and the use of automated systems for the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
N-(4-{[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell proliferation, thereby exerting its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares the target compound with key analogs identified in the literature:
Key Differences and Implications
a) Sulfonyl Group Variations
- The target compound’s 6-methanesulfonyl group contrasts with the morpholinylsulfonyl in and phenylsulfonyl in .
b) Heterocyclic Core Modifications
- Replacing the benzothiazole core with a 1,3,4-thiadiazole (as in ) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Thiadiazoles are associated with enhanced antimicrobial activity but may reduce metabolic stability .
- The triazole derivatives in exhibit tautomerism (thione ↔ thiol), which can influence binding affinity in biological systems .
c) Functional Group Effects
- The furan-2-carboxamide terminus in the target compound and may enhance π-π stacking interactions compared to the tetrahydrofuran carboxamide in .
- The 3-methoxybenzylamino group in introduces steric bulk and methoxy-mediated solubility, whereas the target compound’s carbamoylmethyl linker prioritizes conformational flexibility .
Biological Activity
N-(4-{[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound with a molecular formula of C18H14N4O5S3 and a molecular weight of 462.5 g/mol. This compound belongs to the class of thiazole derivatives and has garnered attention for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
The compound's biological activity is primarily attributed to its interaction with various biochemical pathways.
Target of Action:
- The compound exhibits potential anti-tubercular activity by targeting Mycobacterium tuberculosis, affecting its survival and replication pathways.
Mode of Action:
- It likely interacts with its biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction is crucial for inhibiting the growth of pathogenic bacteria.
Biochemical Properties:
- This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter regulation. This inhibition leads to increased levels of acetylcholine, which is significant for neuroprotective effects against neurotoxicity induced by agents like H2O2 in neuronal cell lines such as SHSY-5Y.
Biological Activity Overview
The compound has demonstrated various biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against several bacterial and fungal strains. |
| Anti-inflammatory | Exhibits properties that may reduce inflammation. |
| Anticancer | Inhibits growth in certain cancer cell lines. |
| Neuroprotective | Protects neuronal cells from oxidative stress. |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
-
Antitubercular Activity:
- A study demonstrated that the compound significantly inhibited the growth of M. tuberculosis in vitro, suggesting its potential as a therapeutic agent for tuberculosis treatment.
-
Neuroprotective Effects:
- Research indicated that the compound could impede cell viability loss due to oxidative stress in SHSY-5Y cells, showcasing its neuroprotective properties.
-
AChE Inhibition:
- The compound was found to be a selective and uncompetitive inhibitor of AChE, with implications for treating neurodegenerative diseases like Alzheimer’s.
Synthetic Routes
The synthesis of this compound involves several key steps:
-
Formation of Thiazole Ring:
- Achieved through the Hantzsch thiazole synthesis method.
-
Preparation of Benzothiazole Intermediate:
- Involves reacting o-aminothiophenol with carbon disulfide.
-
Coupling Reactions:
- The thiazole and benzothiazole intermediates are coupled using carbamoylation reactions.
-
Final Assembly:
- The final product is obtained through careful reaction conditions that ensure stability and yield.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(4-{[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Benzothiazole Core Formation : Reaction of 2-mercaptoaniline derivatives with methanesulfonyl chloride under reflux conditions to introduce the sulfonyl group (analogous to methods in and ).
- Carbamoylmethyl Thiazole Assembly : Coupling via carbodiimide-mediated amidation (e.g., EDC/HOBt) to attach the carbamoyl methyl group to the thiazole ring (similar to ).
- Furan Carboxamide Integration : Final step using furan-2-carboxylic acid activated as an acyl chloride, reacted with the thiazole-amine intermediate (as seen in ).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/water) to achieve >95% purity .
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) to confirm substituent positions and coupling constants (e.g., methanesulfonyl δ ~3.3 ppm; furan protons δ ~6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
Q. What preliminary biological screening assays are recommended?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (MIC determination) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations (reported ranges: 1–50 µM for similar compounds) .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Use identical cell lines (e.g., ATCC-certified), passage numbers, and incubation times .
- Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent interference .
- Validate Targets : Employ siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., kinase inhibition assays) .
Q. What strategies optimize Structure-Activity Relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methanesulfonyl with ethanesulfonyl; vary furan substituents) .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity .
- Example SAR Table :
| Modification Site | Activity Trend (IC₅₀) | Key Finding |
|---|---|---|
| Methanesulfonyl | ↓ IC₅₀ (~5 µM) | Enhances hydrophobicity and target binding |
| Thiazole Methyl | ↑ IC₅₀ (>50 µM) | Steric hindrance reduces efficacy |
Q. How to investigate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase: 1M17) to predict binding modes .
- Enzymatic Assays : Measure inhibition of recombinant enzymes (e.g., topoisomerase II) via fluorescence-based kits .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
Q. What approaches assess pharmacokinetic properties?
- Methodological Answer :
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- In Vivo PK : Administer IV/orally in rodents; collect plasma for AUC and half-life calculations .
Q. How to address stability challenges under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C; monitor degradation via HPLC .
- Light Sensitivity : Store in amber vials and assess photodegradation under UV/visible light .
- Thermal Stability : TGA/DSC analysis to determine melting points and decomposition thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
